2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 681279-56-1
VCID: VC4226177
InChI: InChI=1S/C26H23F3N2OS/c1-17-11-12-18(2)19(13-17)14-31-15-24(20-7-3-6-10-23(20)31)33-16-25(32)30-22-9-5-4-8-21(22)26(27,28)29/h3-13,15H,14,16H2,1-2H3,(H,30,32)
SMILES: CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F
Molecular Formula: C26H23F3N2OS
Molecular Weight: 468.54

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide

CAS No.: 681279-56-1

Cat. No.: VC4226177

Molecular Formula: C26H23F3N2OS

Molecular Weight: 468.54

* For research use only. Not for human or veterinary use.

2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide - 681279-56-1

Specification

CAS No. 681279-56-1
Molecular Formula C26H23F3N2OS
Molecular Weight 468.54
IUPAC Name 2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C26H23F3N2OS/c1-17-11-12-18(2)19(13-17)14-31-15-24(20-7-3-6-10-23(20)31)33-16-25(32)30-22-9-5-4-8-21(22)26(27,28)29/h3-13,15H,14,16H2,1-2H3,(H,30,32)
Standard InChI Key JEFRPUOQORJKJI-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4C(F)(F)F

Introduction

The compound 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring an indole moiety and a sulfanyl group, which are crucial for its potential biological activities. This compound belongs to the category of sulfanyl-containing indole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological properties.

Synthesis and Chemical Reactivity

The synthesis of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

StepDescriptionReagents
1.Formation of indole derivativeIndole, aryl amines
2.Introduction of sulfanyl groupSulfur-containing reagents
3.Acylation with trifluoromethylphenyl acetamideTrifluoromethylphenyl amine, acylating agents

The compound can participate in various chemical reactions typical for indole derivatives and sulfonamides, including nucleophilic substitutions and hydrolysis under acidic or basic conditions.

Biological Activities and Potential Applications

Research indicates that indole derivatives can modulate neurotransmitter systems or exhibit anti-inflammatory properties through inhibition or activation of specific pathways. The presence of the indole moiety in 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide suggests potential interactions with biological targets such as enzymes or receptors involved in inflammatory processes.

Potential ApplicationMechanism of Action
Anti-inflammatoryInhibition of inflammatory pathways
Neurotransmitter modulationInteraction with neurotransmitter receptors

Research Findings and Future Directions

Detailed studies on the interactions of 2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide with biological systems would provide insight into its pharmacological potential. Research continues into optimizing its structure for enhanced efficacy and reduced toxicity, which is crucial for its development as a drug candidate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator